Home > Products > Screening Compounds P35282 > Tin sulfide (SnS2)
Tin sulfide (SnS2) - 1315-01-1

Tin sulfide (SnS2)

Catalog Number: EVT-1185963
CAS Number: 1315-01-1
Molecular Formula: SnS2
S2Sn
Molecular Weight: 182.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tin disulfide is a sulfide salt.
Applications in Various Fields

Photovoltaics and Photodetectors

SnS2 has been explored for its use in photovoltaic devices due to its suitable bandgap and high absorption coefficient. The synthesis of SnS2 in various forms, such as single-crystals and thin films, has been studied to optimize its physical and chemical properties for solar cell applications. Additionally, SnS2-based photodetectors have demonstrated high responsivity and fast response times, indicating the material's promise for next-generation optoelectronic applications15.

Energy Storage

In the field of energy storage, SnS2 has been considered as an anode material for lithium and sodium-ion batteries. The high theoretical capacity and low cost of SnS2 are advantageous, but challenges such as low electrical conductivity and large volume changes during cycling need to be addressed. Heterostructured SnS/TiO2@C hollow nanospheres have been developed to improve conductivity and structural integrity, resulting in superior lithium and sodium storage performance6.

Two-Dimensional Electronics

The exfoliation of SnS to produce nanosheets has opened up possibilities for two-dimensional electronic devices. The scalable solution processing of SnS nanosheets is a crucial step toward the commercial exploitation of two-dimensional materials, which could significantly impact the future electronics industry4.

Sensors and Other Applications

SnS2's properties also make it suitable for sensor applications. Its layered structure, similar to black phosphorus, allows for bandgap tuning by thinning the material to nanoscale dimensions, which is beneficial for various sensing technologies. Moreover, SnS2's stability and electronic properties have been leveraged in other applications, including dye-sensitized solar cells and as a photo-absorber in solar cells78.

Classification

Tin sulfide is classified as a II-VI semiconductor and is part of the broader family of transition metal dichalcogenides. It exhibits a layered structure similar to that of cadmium iodide, consisting of layers of tin atoms sandwiched between two layers of sulfur atoms. This structural arrangement contributes to its semiconducting behavior and optical properties.

Synthesis Analysis

Several methods have been developed for synthesizing tin sulfide, each with distinct parameters and outcomes:

  1. Thermal Preparation:
    • A common method involves mixing tin(II) sulfate with sulfur powder and calcining the mixture at temperatures between 350°C to 650°C. The reaction typically takes 15 to 90 minutes, yielding a fine yellowish-orange powder of SnS₂ .
  2. Sol-Gel Method:
    • This low-cost method utilizes tin(II) chloride dihydrate and thiourea as precursors. The process involves dissolving these components in distilled water, followed by stirring and microwave irradiation to enhance crystallization. The resultant films exhibit improved optical properties .
  3. Hydrothermal Synthesis:
    • In this method, tin(IV) chloride reacts with thiourea in an aqueous solution under controlled temperature and pressure conditions, leading to the formation of SnS₂ nanocrystals .
  4. Electrodeposition:
    • Tin nanowires can be created through electrodeposition within anodic aluminum oxide templates, followed by sulfurization at elevated temperatures (around 500°C) to form SnS₂ nanowires .
  5. Sonochemical Synthesis:
    • This technique employs ultrasonic waves to facilitate the reaction between tin salts and thioacetamide in solution, resulting in varying morphologies depending on the reaction conditions .
Molecular Structure Analysis

Tin sulfide crystallizes in a hexagonal structure with a space group P63/mmcP6_3/mmc. The molecular structure consists of alternating layers of tin atoms and sulfur atoms, where each tin atom is coordinated by six sulfur atoms in a distorted octahedral geometry. The bond lengths between tin and sulfur are approximately 2.30 Å, indicative of strong covalent bonding within the layers.

Structural Properties

  • Lattice Parameters: The lattice constants for SnS₂ are approximately a=3.65 a=3.65\,\text{ } and c=6.12 c=6.12\,\text{ }.
  • Band Gap: Tin sulfide exhibits an optical band gap ranging from 2.12 eV to 2.44 eV, making it suitable for optoelectronic applications .
Chemical Reactions Analysis

Tin sulfide participates in various chemical reactions:

  1. Formation Reaction:
    • The primary reaction for synthesizing SnS₂ involves the combination of tin and sulfur:
    Sn+2SSnS2\text{Sn}+2\text{S}\rightarrow \text{SnS}_2
  2. Decomposition:
    • Tin sulfide can decompose upon heating to yield elemental tin and sulfur:
    SnS2Sn+2S\text{SnS}_2\rightarrow \text{Sn}+2\text{S}
  3. Redox Reactions:
    • SnS₂ can act as a reducing agent in certain reactions, facilitating the reduction of metal ions in solution .
Mechanism of Action

The mechanism by which tin sulfide functions as a semiconductor involves its electronic structure:

  • Charge Carrier Dynamics: Tin sulfide exhibits n-type conductivity due to intrinsic defects that provide free electrons. When exposed to light or electrical fields, these charge carriers contribute to conductivity.
  • Photocatalytic Activity: SnS₂ has been shown to effectively degrade organic pollutants under UV light due to its ability to generate reactive oxygen species when excited .
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears as a golden-yellow powder.
  • Density: Approximately 4.5g cm34.5\,\text{g cm}^3.
  • Melting Point: Decomposes at temperatures exceeding 600°C.

Chemical Properties

  • Stability: Stable under ambient conditions but can oxidize when exposed to air.
  • Solubility: Insoluble in water but can react with strong acids or bases.
Applications

Tin sulfide has diverse applications across various fields:

  1. Photovoltaics: Due to its suitable band gap, SnS₂ is explored for use in thin-film solar cells.
  2. Optoelectronics: Utilized in photodetectors and light-emitting devices due to its semiconducting properties.
  3. Catalysis: Acts as a photocatalyst for environmental remediation processes, such as dye degradation.
  4. Sensors: Employed in gas sensing applications due to its sensitivity to various gases.
Structural and Fundamental Properties of Tin Sulfide (SnS₂)

Crystallographic Characteristics and Polymorphic Phases

Tin Sulfide (SnS₂) adopts a layered hexagonal (2H) polytype at ambient conditions, belonging to the space group P3m1 (No. 164). Its structure consists of Sn⁴⁺ ions sandwiched between two layers of S²⁻ ions in a trigonal prismatic arrangement, forming S-Sn-S trilayers (Figure 1). Each tin atom coordinates with six sulfur atoms, creating octahedral sites, while weak van der Waals forces connect adjacent layers along the c-axis with an interlayer spacing of 5.88 Å [1] [7]. This configuration enables mechanical exfoliation down to atomically thin sheets.

Hexagonal (2H) and Trigonal (4H) Polytypes

The 2H polytype dominates SnS₂’s crystal morphology, characterized by an AB stacking sequence where sulfur atoms in adjacent layers align directly. Under high-temperature synthesis (>600°C), a trigonal (4H) polytype with ABCB stacking emerges, exhibiting a larger c-axis parameter (≥11.51 Å) and altered electronic properties. The 4H phase demonstrates enhanced thermal stability but remains less studied due to synthesis complexities [1] [4].

Layered van der Waals Structure and Interlayer Interactions

The interlayer van der Waals gap (≈2.98 Å) facilitates ion intercalation, crucial for electrochemical applications. Density Functional Theory calculations reveal a layer-dependent binding energy of 25–30 meV/Ų, significantly weaker than covalent intralayer Sn-S bonds (3.2 eV/Å). This anisotropy enables facile cleavage but limits out-of-plane electrical conductivity [1] [2].

Comparative Analysis with Other Transition Metal Dichalcogenides

Unlike MoS₂ or WS₂, SnS₂ exhibits stronger ionic character due to tin’s lower electronegativity (Sn: 1.96; Mo: 2.16). This reduces exciton binding energies but enhances dielectric screening. Additionally, SnS₂’s octahedral coordination contrasts with the trigonal geometry of Group VI TMDCs, leading to distinct band degeneracies (Table 1) [2] [7].

Table 1: Structural Comparison of SnS₂ with Representative TMDCs

PropertySnS₂MoS₂WS₂
Crystal SystemHexagonalHexagonalHexagonal
Space GroupP3m1P6₃/mmcP6₃/mmc
Interlayer Gap (Å)5.886.156.18
CoordinationOctahedralTrigonalTrigonal
Mobility (cm²/V·s)230 (electron)200 (electron)140 (electron) [2] [7]

Electronic Band Structure and Density Functional Theory Insights

SnS₂ is an n-type semiconductor with a bulk indirect bandgap of 2.2–2.35 eV, confirmed by photoluminescence and absorption spectroscopy. Valence band maxima (VBM) reside at the Γ-point, while conduction band minima (CBM) occur along the M-Γ path. This indirect nature arises from orbital hybridization: Sn 5s/p and S 3p states dominate the CBM and VBM, respectively [1] [5].

Direct vs. Indirect Bandgap Variations

Bulk SnS₂’s indirect gap transitions to a direct gap of 2.8–3.1 eV in monolayers due to quantum confinement. Layer-thinning lifts Brillouin zone degeneracies, shifting the CBM to Γ. For bilayer SnS₂, the indirect gap persists (2.4 eV), but monolayer calculations predict a 0.5 eV blue shift and direct transitions [1] [5] [6].

Defect-Induced Electronic Modifications

Sulfur vacancies (Vₛ) dominate native defects, introducing shallow donor states 0.1–0.3 eV below CBM. Tin interstitials (Snᵢ) act as deeper donors (0.5 eV below CBM), while tin vacancies (Vₛₙ) create acceptor states. Density Functional Theory simulations predict Vₛ formation energies of 1.2 eV under S-poor conditions, explaining n-type conductivity in as-grown samples (Table 2) [1] [4].

Table 2: Defect Formation Energies (Eₜ) in SnS₂

Defect TypeEₜ (eV)Electronic ImpactCharge State
S Vacancy (Vₛ)1.2Shallow donor (n-type)+2
Sn Interstitial (Snᵢ)2.1Deep donor (n-type)+2
Sn Vacancy (Vₛₙ)0.9Acceptor (p-type compensation)-2
S interstitial (Sᵢ)3.5Neutral0 [1] [4]

Optical Properties and Photonic Behavior

SnS₂ exhibits a high absorption coefficient (α > 10⁵ cm⁻¹) at wavelengths <600 nm, exceeding silicon by two orders of magnitude. This arises from direct transitions at the M and K points, despite its indirect bulk gap. Photoluminescence spectra reveal a sharp emission peak at 2.8–3.0 eV in monolayers, confirming direct-gap behavior [1] [6] [8].

Bandgap Engineering via Thickness and Strain Modulation

  • Thickness Control: Reducing layers from bulk to monolayer blue-shifts absorption edges from 560 nm to 415 nm. Bilayers exhibit dual peaks at 2.4 eV (indirect) and 3.0 eV (direct).
  • Strain Effects: Uniaxial tensile strain (5%) reduces the gap by 12% and induces direct-to-indirect transitions. Compressive strain (>3%) widens the gap but promotes defect luminescence [2] [6] [8].

Photoluminescence and Absorption Coefficients

Photoluminescence quantum yield reaches 15% in defect-free monolayers at 300 K. The absorption spectrum features A (2.85 eV) and B (3.15 eV) excitonic peaks attributed to K-valley transitions. Extinction coefficients (k) range from 0.05 (at 1.5 eV) to 0.45 (at 3.5 eV), while refractive indices (n) decrease from 3.2 to 2.4 across visible wavelengths [6] [8].

Figure 1: SnS₂ Crystal Structure and Optical Response

Top View:  S - Sn - S   S - Sn - S  /     \     /     \  S       S   S       S  Side View (van der Waals Gap):  S----Sn----S  : 5.88 Å gap  : S----Sn----S  

Illustration of the 2H polytype showing intralayer covalent bonds and interlayer van der Waals gaps, with absorption spectra inset for bulk (black) vs. monolayer (red) [1] [6].

Properties

CAS Number

1315-01-1

Product Name

Tin sulfide (SnS2)

IUPAC Name

bis(sulfanylidene)tin

Molecular Formula

SnS2
S2Sn

Molecular Weight

182.8 g/mol

InChI

InChI=1S/2S.Sn

InChI Key

ALRFTTOJSPMYSY-UHFFFAOYSA-N

SMILES

S=[Sn]=S

Synonyms

tin sulfide
tin sulfide (SnS)
tin sulfide (SnS2)

Canonical SMILES

[S-2].[S-2].[Sn+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.